![molecular formula C20H22N2O3S B2928626 2,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 898455-71-5](/img/structure/B2928626.png)
2,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a complex organic compound. Its structural uniqueness and chemical properties make it an important subject in the fields of medicinal chemistry, biochemistry, and materials science. This compound exhibits significant potential due to its unique configuration, providing avenues for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step organic synthesis process involving specific starting materials and catalysts. Key steps include:
Alkylation and sulfonation reactions to introduce the benzene sulfonamide group.
Formation of the hexahydropyrido[3,2,1-ij]quinoline scaffold via cyclization reactions.
Oxidation to introduce the oxo group at the desired position. These steps are carried out under controlled temperature and pH conditions to ensure the desired yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the synthesis involves similar steps but optimized for large-scale production. Automated reactors and continuous flow processes are often employed to enhance efficiency and reproducibility. Careful monitoring of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide can undergo a variety of chemical reactions, including:
Oxidation and Reduction: : Involving common oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Substitution Reactions: : Particularly nucleophilic substitution where the sulfonamide group can be a leaving group.
Cyclization Reactions: : Used to further modify the hexahydropyrido scaffold.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
Depending on the reaction conditions, major products can include further substituted or oxidized derivatives of the original compound, each with potentially different bioactive properties.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a pharmacophore in drug discovery, particularly in neurological and anti-inflammatory contexts.
Medicine: : Explored for its bioactive properties, including potential as an enzyme inhibitor.
Industry: : Utilized in the synthesis of advanced materials due to its structural stability and reactivity.
Wirkmechanismus
The effects of this compound are largely influenced by its ability to interact with biological molecules. It may act by:
Inhibiting specific enzymes through binding to active sites.
Modulating receptor activity by interacting with receptor proteins.
Altering signaling pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydro-2H-pyrido[4,3,2-de]quinolin-9-yl)benzenesulfonamide
2,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-octahydropyrido[3,4,1-ij]quinolin-9-yl)benzenesulfonamide: These compounds share the hexahydropyridoquinoline scaffold but differ in their substitution patterns or ring structures, impacting their chemical reactivity and biological activity.
2,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide stands out due to its specific substitution pattern, which can significantly influence its pharmacokinetic and pharmacodynamic profiles
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-13-5-6-14(2)18(10-13)26(24,25)21-17-11-15-4-3-9-22-19(23)8-7-16(12-17)20(15)22/h5-6,10-12,21H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTOWCPOANKWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
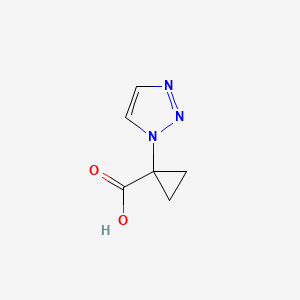
![4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2928545.png)
![4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide](/img/structure/B2928546.png)
![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2928547.png)
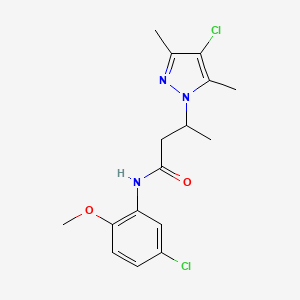
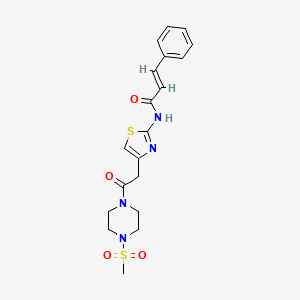
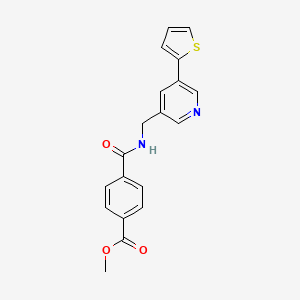
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2928557.png)
![N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2928558.png)
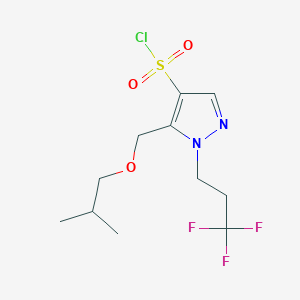
![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2928562.png)
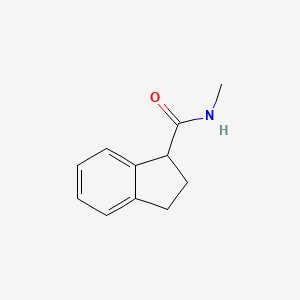
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2928564.png)
![N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2928566.png)
